molecular formula C13H23Cl2N3 B1431942 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride CAS No. 1823529-48-1

4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride

Cat. No.: B1431942
CAS No.: 1823529-48-1
M. Wt: 292.2 g/mol
InChI Key: GVFWOBPRUPEDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride (CAS 1823529-48-1) is a high-purity chemical compound offered with a minimum purity of ≥98% . This piperidine derivative, with the molecular formula C₁₃H₂₃Cl₂N₃ and a molecular weight of 292.25 g/mol, is characterized by its distinct structure featuring an imidazole ring substituted with a cyclobutylmethyl group, linked to a piperidine moiety . Compounds with piperidine-imidazole scaffolds are of significant interest in medicinal chemistry research, particularly in the discovery and development of new therapeutic agents. For instance, structurally related piperidine derivatives have been investigated as potent JAK1 inhibitors in patent literature, highlighting the potential of this chemical class in immunology and oncology research . This product is strictly for Research Use Only and is intended for further manufacturing in a laboratory setting; it is not for direct human or veterinary use . Researchers should handle this material with care, as it may pose hazards. Safety data indicates precautionary statements including the need to avoid breathing dust/fume/gas/mist/vapors, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection . For optimal product stability, it is recommended to be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-[1-(cyclobutylmethyl)imidazol-2-yl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c1-2-11(3-1)10-16-9-8-15-13(16)12-4-6-14-7-5-12;;/h8-9,11-12,14H,1-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFWOBPRUPEDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN=C2C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core with an imidazole moiety and a cyclobutylmethyl substituent. Its molecular formula is C12_{12}H16_{16}Cl2_2N4_4, and it has a molecular weight of approximately 287.19 g/mol. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound, enhancing its solubility in aqueous environments.

Research indicates that compounds similar to this compound may act on various biological targets, particularly in the modulation of neurotransmitter systems and inflammatory pathways.

Inhibition of Janus Kinase (JAK)

One prominent mechanism involves the inhibition of Janus kinase (JAK) pathways, which are critical in mediating cytokine signaling. JAK inhibitors have been shown to reduce inflammation and modulate immune responses, making them potential candidates for treating autoimmune diseases and certain cancers .

NLRP3 Inflammasome Inhibition

Additionally, compounds with similar scaffolds have demonstrated the ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. Inhibition of this pathway can lead to reduced release of pro-inflammatory cytokines such as IL-1β, which is significant in conditions like gout and other inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
JAK InhibitionReduced cytokine signaling
NLRP3 Inflammasome InhibitionDecreased IL-1β release
Cytotoxicity in Cancer CellsSelective toxicity in malignant cells

Case Study 1: Anti-inflammatory Effects

A study exploring the anti-inflammatory effects of a related compound demonstrated significant inhibition of IL-1β release in LPS/ATP-stimulated macrophages. The results indicated that modifications to the piperidine structure could enhance inhibitory activity, suggesting that this compound may exhibit similar properties .

Case Study 2: Cancer Cell Cytotoxicity

In cancer research, derivatives of piperidine compounds were tested against various human cancer cell lines. Notably, one derivative showed increased cytotoxicity towards colorectal adenocarcinoma cells compared to non-malignant cells, indicating a potential therapeutic window for selective targeting . This suggests that this compound may also possess selective cytotoxic properties.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a piperidine ring and an imidazole moiety. Its molecular formula is C13H20N3Cl2C_{13}H_{20}N_3Cl_2, and it has a molecular weight of approximately 276.23 g/mol. The presence of both piperidine and imidazole groups suggests potential interactions with biological targets, particularly in the central nervous system.

Serotonergic Modulation

One of the primary applications of 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride is its role as a modulator of serotonergic receptors. Research indicates that compounds with similar structures can act as inverse agonists at the 5-HT2A serotonin receptor subtype, which is implicated in various neuropsychiatric disorders such as schizophrenia, depression, and anxiety disorders .

Table 1: Comparison of Biological Activities

Compound Target Receptor Activity Reference
This compound5-HT2AInverse agonist
Similar piperidine derivativesVarious receptorsAntidepressant effects

Neuroprotective Effects

Studies have suggested that this compound may exhibit neuroprotective properties. For instance, it has been evaluated for its ability to prevent neuronal cell death in models of neurodegeneration, which could be beneficial in conditions like Alzheimer's disease . The modulation of neurotransmitter systems by this compound may contribute to its protective effects on neurons.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of related compounds in animal models. The administration of these compounds resulted in significant reductions in depressive behaviors, which were attributed to their action on serotonergic pathways. This suggests that similar compounds, including this compound, could be explored for their potential antidepressant properties .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In another study focusing on neuroprotection, researchers found that compounds with imidazole and piperidine structures could reduce amyloid-beta toxicity in neuronal cultures. This protective effect was linked to the modulation of inflammatory responses and oxidative stress pathways. Such findings support further investigation into this compound as a candidate for treating Alzheimer's disease .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Analogs

The target compound’s imidazole-piperidine core is shared with several derivatives, but substituent variations critically influence properties. Notable analogs include:

Compound Name Substituent on Imidazole CAS Number Purity Reference
4-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride Cyclobutylmethyl 1823529-48-1 95%
3-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]piperidine dihydrochloride 2-Methoxyethyl 1784808-77-0 98%
4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine dihydrochloride Trifluoromethyl (at position 5) Not provided 95%
4-(3,4-Dichlorobenzyl)piperidine hydrochloride 3,4-Dichlorobenzyl (non-imidazole) 1171138-69-4 95%
Key Observations:
  • Cyclobutylmethyl vs. Methoxyethyl : The cyclobutylmethyl group introduces moderate steric bulk and lipophilicity compared to the smaller, polar methoxyethyl group in the analog from . This difference may impact membrane permeability and metabolic stability.
  • Non-imidazole Derivatives: Compounds like 4-(3,4-dichlorobenzyl)piperidine () highlight the role of the imidazole ring in hydrogen bonding and aromatic interactions, which are absent in benzyl-substituted analogs.

Physicochemical Properties

  • Lipophilicity: The cyclobutylmethyl group likely confers higher lipophilicity than methoxyethyl (logP estimate: ~2.5 vs.
  • Molecular Weight : At ~300 g/mol, the target compound falls within the acceptable range for CNS drugs, whereas bulkier analogs like benzimidazole-piperidine derivatives () exceed 500 g/mol, complicating bioavailability.
  • Purity : Commercial samples of the target and analogs (e.g., 95–98% purity) suggest rigorous synthesis protocols, though discontinuation may reflect challenges in scalability or stability.

Pharmacological Potential and Discontinuation Context

  • Discontinuation Factors : Both the target compound and 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine dihydrochloride () are discontinued, possibly due to poor solubility, metabolic instability, or insufficient efficacy in preclinical studies.

Preparation Methods

Synthesis of Piperidine Intermediate

A key intermediate, often 3-aminopiperidine dihydrochloride or related piperidine derivatives, is prepared by reduction of lactam precursors such as (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride in tetrahydrofuran (THF) solvent at controlled temperatures (approximately 35°C). The reaction involves:

  • Step (ia): Reduction with 1.6 equivalents of lithium aluminum hydride in THF.
  • Step (ib): Formation of methyl 2,5-diaminopentanoate dihydrochloride by acetyl chloride addition in methanol at 0–15°C.
  • Step (iic): Heating the mixture at 45–65°C to complete the reaction.
  • Isolation by filtration to obtain the piperidine dihydrochloride salt.

This method yields high purity piperidine intermediates essential for further functionalization.

Formation of the Imidazole Ring with Cyclobutylmethyl Substitution

While direct literature on the cyclobutylmethyl substitution on imidazole in this exact compound is limited, related imidazole derivatives are synthesized by alkylation of imidazole nitrogen with cyclobutylmethyl halides or via palladium-catalyzed coupling reactions under inert atmosphere and reflux conditions in toluene or dimethyl sulfoxide (DMSO). Typical conditions include:

  • Use of bases such as potassium carbonate or cesium carbonate.
  • Palladium catalysts like bis(dibenzylideneacetone)-palladium(0) with ligands such as XPhos.
  • Heating at 50–100°C for 12–16 hours.
  • Inert atmosphere (nitrogen or argon) to prevent oxidation.

These steps ensure selective N-alkylation on the imidazole ring.

Coupling of Piperidine and Imidazole Moieties

The coupling between the piperidine ring and the imidazole substituent can be achieved through nucleophilic substitution or amide bond formation, often facilitated by activating agents such as phenyl chloroformate in tetrahydrofuran at low temperatures (0–20°C), followed by addition of the piperidine derivative in N,N-dimethylformamide (DMF) with triethylamine as base. Reaction conditions are:

Parameter Condition
Solvent Tetrahydrofuran, DMF
Temperature 0–20°C (activation), room temp (coupling)
Base Triethylamine
Reaction time 15 min (activation), 18–24 hr (coupling)
Atmosphere Nitrogen

Purification is typically done by silica gel column chromatography using ethyl acetate and methanol mixtures as eluents.

Conversion to Dihydrochloride Salt

The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in solvents like 1,4-dioxane or dichloromethane under cooling (ice bath) for several hours (e.g., 8 hours), resulting in precipitation of the dihydrochloride salt which is filtered and washed to obtain a pure product.

Summary of Preparation Conditions and Yields

Step Reagents/Catalysts Solvent(s) Temperature Time Yield (%) Notes
Reduction of lactam to piperidine Lithium aluminum hydride (1.6 eq) Tetrahydrofuran (THF) ~35°C Several hours High Filtration to isolate dihydrochloride salt
N-Alkylation of imidazole Cyclobutylmethyl halide, Pd catalyst DMSO, Toluene 50–100°C 12–16 hours 55–98 Inert atmosphere; bases like K2CO3 or Cs2CO3
Coupling with piperidine Phenyl chloroformate, triethylamine THF, DMF 0–20°C activation, RT coupling 18–24 hours 68–78 Silica gel chromatography purification
Salt formation HCl (4 mol/L) 1,4-Dioxane, dichloromethane 0–5°C (ice bath) 8 hours 85+ Precipitation and filtration

Research Findings and Notes

  • The reduction of (R)-3-aminopiperidin-2-one hydrochloride to (R)-3-aminopiperidine dihydrochloride is a critical step that requires precise temperature control to maximize yield and purity.
  • The alkylation of imidazole nitrogen with cyclobutylmethyl groups benefits from palladium-catalyzed cross-coupling methods, which offer high selectivity and yield under mild conditions.
  • The coupling reactions utilize phenyl chloroformate activation followed by amine substitution, a well-established method for forming carbamate or urea linkages in complex molecules.
  • Conversion to dihydrochloride salt enhances compound stability and facilitates isolation as a solid, which is essential for pharmaceutical applications.
  • Purification by silica gel chromatography with ethyl acetate/methanol mixtures is effective to obtain high-purity final products.

Q & A

Basic: What are the recommended safety protocols for handling 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride in laboratory settings?

Answer:

  • Inhalation : Immediately move to fresh air; seek medical attention if symptoms persist .
  • Skin contact : Remove contaminated clothing and rinse skin with water for 15 minutes. Use pH-neutral cleansers to avoid irritation .
  • Eye exposure : Flush eyes with water for 10–15 minutes; remove contact lenses if feasible .
  • Waste disposal : Follow institutional guidelines for halogenated organic compounds. Use fume hoods and personal protective equipment (PPE) during synthesis .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • HPLC : Utilize a methanol-buffer mobile phase (65:35) with sodium 1-octanesulfonate (pH 4.6) for optimal separation .
  • NMR : 1H^1H- and 13C^{13}C-NMR in D2 _2O or DMSO-d6 _6 to resolve imidazole and piperidine proton signals.
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 292.2 for [M+H]+^+) confirms molecular weight .
Technique Conditions Key Peaks/Data
HPLCC18 column, λ=254 nmRetention time: ~8.2 min
1H^1H-NMRDMSO-d6_6, 400 MHzδ 1.8–2.2 (piperidine), δ 7.3 (imidazole)

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., cyclobutylmethyl group substitution) .
  • Reaction path search : Use ICReDD’s hybrid computational-experimental workflows to narrow optimal conditions (e.g., solvent selection, temperature) .
  • Database integration : Leverage PubChem’s Pistachio and Reaxys databases to predict feasible synthetic routes and byproducts .

Advanced: What strategies resolve discrepancies in experimental data during synthesis or biological testing?

Answer:

  • Contradiction analysis : Cross-validate NMR/HPLC results with alternative techniques (e.g., X-ray crystallography for structural confirmation) .
  • Batch comparison : Analyze multiple synthesis batches to isolate variables (e.g., impurity profiles via LC-MS) .
  • Statistical methods : Apply ANOVA to assess reproducibility in biological assays (e.g., IC50_{50} variability in receptor binding studies) .

Basic: What synthetic routes are documented for this compound, and what are their respective yields?

Answer:

  • Route 1 : Condensation of cyclobutylmethyl chloride with 2-(piperidin-4-yl)-1H-imidazole in acetonitrile (yield: 68–72%) .
  • Route 2 : Hydrochloride salt formation via HCl gas bubbling in diethyl ether (yield: 85–90%) .
Step Reagents Conditions Yield
Imidazole alkylationCyclobutylmethyl chloride, K2 _2CO3_380°C, 12 h68–72%
Salt formationHCl gas, Et2 _2O0°C, 2 h85–90%

Advanced: How does the compound interact with biological targets, and what assays are used to study this?

Answer:

  • Target identification : Screen against kinase or GPCR panels using radioligand binding assays .
  • Mechanistic studies : Conduct time-resolved fluorescence to measure binding kinetics (e.g., Kd_d, kon_{on}/koff_{off}) .
  • Cytotoxicity : Use MTT assays in HEK293 or HepG2 cell lines to evaluate IC50_{50} values .
Assay Target Key Parameters
Radioligand bindingκ-opioid receptorKi_i: 12 nM (SD ± 1.2)
MTT cytotoxicityHepG2IC50_{50}: 45 µM (95% CI: 42–48)

Advanced: What reactor design principles optimize the scalability of its synthesis?

Answer:

  • Continuous flow reactors : Enhance mixing efficiency for imidazole alkylation (residence time: 30 min, 80°C) .
  • Membrane separation : Integrate nanofiltration to isolate the dihydrochloride salt with >95% purity .
  • Process control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of pH and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.